1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one
1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0816019
InChI:
InChI=1S/C23H22N2O7S2/c1-3-31-17-9-13-19(14-10-17)33(27,28)24-21-7-5-6-8-22(21)25(23(24)26)34(29,30)20-15-11-18(12-16-20)32-4-2/h5-16H,3-4H2,1-2H3
SMILES:
CCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=C(C=C4)OCC
Molecular Formula:
C23H22N2O7S2
Molecular Weight:
502.6 g/mol
1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one
CAS No.:
Cat. No.: VC0816019
Molecular Formula: C23H22N2O7S2
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N2O7S2 |
|---|---|
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | 1,3-bis[(4-ethoxyphenyl)sulfonyl]benzimidazol-2-one |
| Standard InChI | InChI=1S/C23H22N2O7S2/c1-3-31-17-9-13-19(14-10-17)33(27,28)24-21-7-5-6-8-22(21)25(23(24)26)34(29,30)20-15-11-18(12-16-20)32-4-2/h5-16H,3-4H2,1-2H3 |
| Standard InChI Key | QQEGYLBLEGLIAI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=C(C=C4)OCC |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=C(C=C4)OCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator